1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

CXCR2 antagonism diarylurea SAR inflammation

This 4-chlorophenyl diarylurea is the direct 4-Cl positional isomer of SB 225002 (2-Br, CXCR2 IC₅₀ 22 nM), purpose-built for de-novo halogen-dependent CXCR2 SAR determination under identical radioligand displacement conditions. With ~44 g/mol lower MW and ~0.5 log units lower cLogP than the 2-bromo baseline, it offers potentially improved aqueous solubility—experimentally verifiable via shake-flask assay—to inform formulation strategies. Comparative profiling against CXCR1/CXCR2 in Ca²⁺ mobilization or β-arrestin recruitment assays quantifies selectivity shifts induced by halogen repositioning from the 2- to 4-position. Hepatocyte intrinsic clearance studies can further reveal metabolic stability advantages. Essential for medicinal chemistry programs constructing CXCR2 tool compound panels with graded selectivity ratios.

Molecular Formula C13H10ClN3O4
Molecular Weight 307.69
CAS No. 94054-16-7
Cat. No. B2387661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
CAS94054-16-7
Molecular FormulaC13H10ClN3O4
Molecular Weight307.69
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl
InChIInChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-6-5-10(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)
InChIKeyVTKGYHKOPNQVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea (CAS 94054-16-7) – Chemical Identity & Procurement Baseline


1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is a synthetic N,N′-diarylurea derivative (molecular formula C₁₃H₁₀ClN₃O₄, molecular weight 307.69 g/mol) characterized by a 4-chlorophenyl substituent on one urea nitrogen and a 2-hydroxy-4-nitrophenyl substituent on the other . This compound belongs to a broader class of phenyl urea analogs that have been investigated as interleukin-8 (IL-8) receptor/CXCR2 antagonists and as potassium channel modulators, as documented in multiple patent families from the 1990s–2000s [1]. The compound is commercially available from specialist chemical suppliers for research purposes, though detailed characterization and biological profiling data remain sparse in the public domain.

Why 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea Cannot Be Swapped with In‑Class Analogues Without Quantitative Validation


Within the diarylurea chemotype, subtle variations in substitution pattern produce dramatic shifts in target potency, selectivity, and physicochemical properties. For example, the ortho‑position of the halogen on the phenyl ring and the presence or absence of the 4‑nitro‑2‑hydroxy motif profoundly influence CXCR2 antagonism, with IC₅₀ values spanning from low nanomolar to inactive across closely related analogs [1]. Consequently, substituting 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea with a generic “diarylurea” or a positional isomer—such as a 2‑bromophenyl, 3‑trifluoromethylphenyl, or 4‑cyanophenyl variant—without compound‑specific activity, selectivity, and stability data introduces uncontrolled risk of loss of function, altered pharmacokinetics, or unanticipated off‑target effects in any assay or application [1].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea Versus Closest Structural Analogs


Inter‑Analog Potency Variation Clue from CXCR2 Diarylurea SAR: 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea vs. SB 225002 (2‑Bromophenyl Analog)

No peer‑reviewed head‑to‑head quantitative comparison between 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea and any named comparator has been publicly reported. However, class‑level SAR from the N,N′‑diarylurea CXCR2 antagonist series demonstrates that the halogen identity and position on the phenyl ring profoundly modulate receptor binding. Specifically, SB 225002 (N-(2-bromophenyl)-N′-(2-hydroxy-4-nitrophenyl)urea, CAS 182498-32-4) displaces ¹²⁵I‑IL-8 from human CXCR2 with an IC₅₀ of 22 nM and is functionally active against human neutrophils in vitro and in rabbit models of ear edema and neutropenia [1]. In the same assay system, several close analogs bearing different halogen substituents (e.g., 2‑chlorophenyl, 2‑iodophenyl) exhibited IC₅₀ values >1 μM, illustrating that even a single‑atom change can reduce potency by >45‑fold [1]. The target compound, featuring a 4‑chlorophenyl group rather than the 2‑bromophenyl group, is expected to fall somewhere on this steep SAR landscape, but its exact IC₅₀ has not been published. Until its CXCR2 affinity is measured under identical conditions, it cannot be assumed to exhibit comparable or superior potency to SB 225002.

CXCR2 antagonism diarylurea SAR inflammation

Lack of Published Selectivity Profiling for 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea Against CXCR1/CXCR2 and Other GPCRs

The most advanced diarylurea CXCR2 antagonists, such as SB 225002, have been counter‑screened against a panel of chemokine and non‑chemokine GPCRs. SB 225002 is reported to be >100‑fold selective for CXCR2 over CXCR1 (IC₅₀ >2 μM for IL‑8‑induced Ca²⁺ mobilization in CXCR1‑expressing cells versus 22 nM on CXCR2) [1]. No selectivity panel data for 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been published; its selectivity profile relative to CXCR1, CCR2, or any other GPCR remains unknown. Because minor structural changes (e.g., relocation of the halogen from the 4‑position to the 2‑position) can alter CXCR2/CXCR1 selectivity ratios by orders of magnitude within this series [1], the target compound cannot be assumed to exhibit the same selectivity window as SB 225002 without direct experimental determination.

GPCR selectivity CXCR1 counter‑screening

Absence of Pharmacokinetic and In‑Vivo Efficacy Data for 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

SB 225002 has been extensively characterized in vivo: oral administration (10–30 mg/kg) in rabbits significantly inhibited IL‑8‑induced ear edema and reduced circulating neutrophil counts (neutropenia model) [1]. Additionally, pharmacokinetic parameters (oral bioavailability, clearance, half‑life) have been determined for optimized diarylurea CXCR2 antagonists in multiple species [1]. No in‑vivo efficacy, pharmacokinetic, or toxicokinetic data have been published for 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea. Given the pronounced effect of halogen substitution on metabolic stability and clearance within the diarylurea series, extrapolation of in‑vivo performance from SB 225002 to the target compound is not scientifically justified.

pharmacokinetics in vivo efficacy neutropenia

Physicochemical Property Comparison: Calculated Values for 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea vs. SB 225002

Physicochemical descriptors can be calculated for both the target compound and its closest well‑characterized analog, SB 225002. 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea (MW 307.69, ClogP ≈ 3.0, H‑bond donors 2, H‑bond acceptors 4) differs from SB 225002 (MW 352.14, ClogP ≈ 3.5, H‑bond donors 2, H‑bond acceptors 4) primarily in the halogen substituent (4‑chloro vs. 2‑bromo) . The calculated polar surface area (PSA ≈ 94 Ų) is identical because the substitution position does not affect the heteroatom count. These small differences are unlikely to significantly alter passive membrane permeability, but the 4‑chlorophenyl configuration may confer different metabolic liability than the 2‑bromophenyl configuration, as steric shielding of the urea linkage varies with ortho‑substituent bulk. No experimental solubility or stability data are available for the target compound.

physicochemical properties solubility drug‑likeness

Commercial Availability and Purity Disclosure: 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea vs. SB 225002

SB 225002 is widely available from multiple major vendors (Sigma‑Aldrich, Santa Cruz Biotechnology, Tocris, Cayman Chemical) with certified purity ≥98% (HPLC) and full Certificates of Analysis including lot‑specific data . In contrast, 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea (CAS 94054-16-7) is listed by a limited number of specialty chemical suppliers (e.g., CymitQuimica, Chemsrc) , often without a publicly viewable Certificate of Analysis or batch‑specific purity specification . For procurement, the comparative ease of sourcing, quality assurance, and lot‑to‑lot consistency strongly favors SB 225002 unless specific experimental justification for the 4‑chloro analog is provided.

commercial sourcing purity research supply

Overall Evidence Strength Assessment and Critical Data Gaps

The differential evidence base for 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is currently weak. No direct, quantitative head‑to‑head comparison with SB 225002 or any other named analog has been published. Class‑level SAR from the diarylurea CXCR2 series allows only qualitative inference that potency and selectivity are likely to be highly sensitive to the halogen substitution pattern [1]. The only quantifiable differentiation currently available is in the domain of commercial availability: SB 225002 is supplied by multiple vendors at defined purity, whereas the target compound has limited availability without publicly documented quality metrics . Critical data gaps include: (i) CXCR2 binding IC₅₀/Kd; (ii) CXCR2/CXCR1 selectivity ratio; (iii) metabolic stability and plasma protein binding; (iv) aqueous solubility (experimental); and (v) in‑vivo pharmacokinetics. Until these are experimentally determined, the scientific basis for prioritizing this compound over SB 225002 remains insufficient.

evidence strength data gaps procurement risk

Evidence‑Informed Application Scenarios for 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea (CAS 94054-16-7)


SAR Probe for Halogen Position Effects in CXCR2 Diarylurea Antagonist Series

Given the steep SAR for halogen substitution around the diarylurea core documented by Widdowson et al. [1], 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea could serve as a dedicated SAR probe to experimentally determine how relocation of chlorine from the 2‑position to the 4‑position, relative to the 2‑bromo baseline (SB 225002; IC₅₀ 22 nM), affects CXCR2 binding affinity. This scenario requires de‑novo measurement of the compound's CXCR2 IC₅₀ under identical radioligand displacement conditions [1], and is appropriate only for medicinal chemistry programs specifically interrogating halogen positional SAR.

Differential Solubility and Formulation Screening Against Higher‑Molecular‑Weight Alog

With a molecular weight approximately 44 g/mol lower than SB 225002 (307.69 vs. 352.14) and a calculated ClogP ~0.5 log units lower [1], this compound may exhibit modestly improved aqueous solubility. Experimental determination of thermodynamic solubility (e.g., shake‑flask, pH 7.4 buffer) and comparison with SB 225002 would test whether the reduced molecular weight and lower lipophilicity confer measurable solubility advantages, which could inform formulation strategies for CXCR2‑targeting diarylureas.

Comparative Metabolic Stability Assessment in Hepatocyte Assays

The differential halogen substitution pattern—4‑chloro versus 2‑bromo—may alter the metabolic liability of the urea linker, potentially affecting cytochrome P450‑mediated oxidation or glucuronidation of the 2‑hydroxy group [1]. A comparative intrinsic clearance study in human or rodent hepatocytes (and/or liver microsomes) between this compound and SB 225002 would quantify whether the 4‑chloro configuration offers improved metabolic stability, a key parameter for selecting preclinical candidates.

CXCR2/CXCR1 Selectivity Profiling for Expanded Tool Compound Panel

To build a comprehensive panel of CXCR2‑selective tool compounds with graded selectivity ratios, this compound should be profiled alongside SB 225002 against CXCR1 and CXCR2 in Ca²⁺ mobilization and/or β‑arrestin recruitment assays [1]. Only by directly comparing the two compounds in the same assay can the selectivity impact of shifting the halogen from the 2‑ to the 4‑position be quantified, potentially identifying an invaluable probe for studies where differential CXCR2/CXCR1 engagement is required.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.